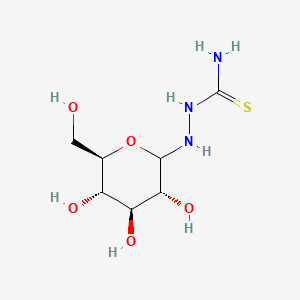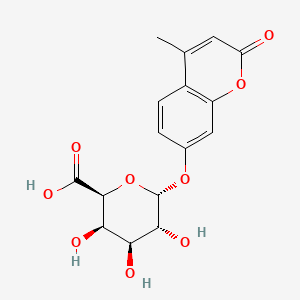
4-Methylumbelliferyl alpha-D-galacturonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl alpha-D-galacturonic acid is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for various assays, particularly those involving enzyme activity. The compound has the molecular formula C₁₆H₁₆O₉ and a molecular weight of 352.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-D-galacturonic acid typically involves the esterification of 4-methylumbelliferone with alpha-D-galacturonic acid. The reaction is usually carried out under acidic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions similar to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl alpha-D-galacturonic acid primarily undergoes hydrolysis reactions. When exposed to specific enzymes like alpha-galactosidase, the compound is cleaved to release 4-methylumbelliferone, a fluorescent product .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alpha-galactosidase.
Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.
Substitution: Not commonly involved in substitution reactions due to its specific functional groups
Major Products
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence and is easily detectable using spectrophotometric methods .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl alpha-D-galacturonic acid is extensively used in various fields of scientific research:
Wirkmechanismus
The compound functions as a substrate for alpha-galactosidase enzymes. Upon enzymatic cleavage, the glycosidic bond between the galacturonic acid and 4-methylumbelliferone is broken, releasing the fluorescent 4-methylumbelliferone. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of alpha-galactosidase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl alpha-D-galactopyranoside: Another fluorogenic substrate used for detecting alpha-galactosidase activity.
4-Methylumbelliferyl alpha-D-glucopyranoside: Used for alpha-glucosidase assays.
4-Methylumbelliferyl beta-D-glucuronide: Utilized in beta-glucuronidase assays.
Uniqueness
4-Methylumbelliferyl alpha-D-galacturonic acid is unique due to its specific application in detecting alpha-galactosidase activity, particularly in the context of lysosomal storage diseases. Its high sensitivity and specificity make it a preferred choice for diagnostic assays .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12+,13+,14-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-ADVQIIOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858117 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67968-37-0 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
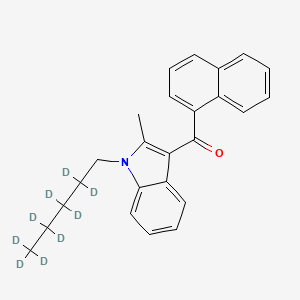
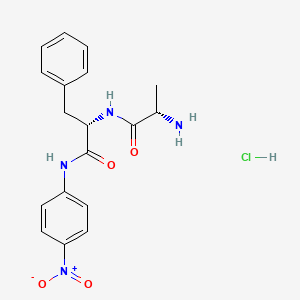
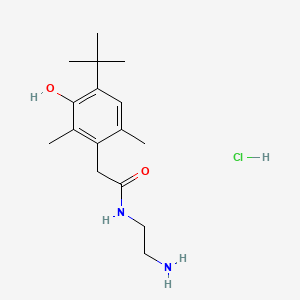

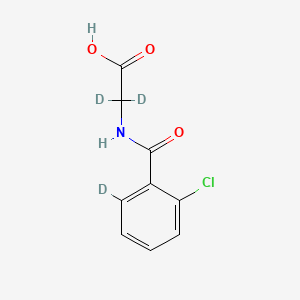
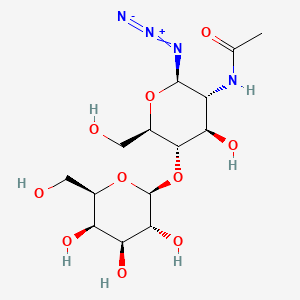
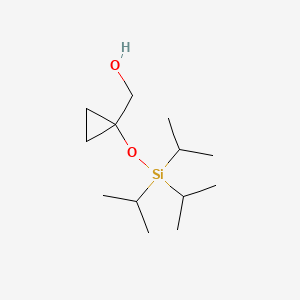
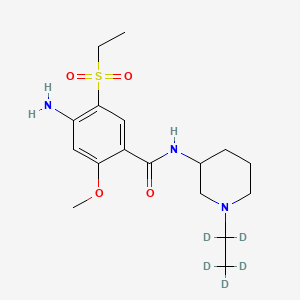
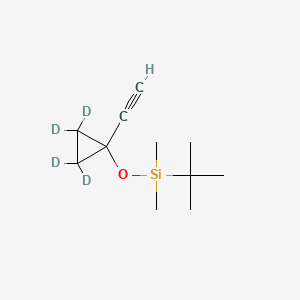
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)
